![molecular formula C7H5N3O B15072596 Imidazo[1,2-c]pyrimidine-2-carbaldehyde](/img/structure/B15072596.png)
Imidazo[1,2-c]pyrimidine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[1,2-c]pyrimidine-2-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing imidazo[1,2-c]pyrimidine-2-carbaldehyde involves a one-pot, multicomponent reaction. This method typically includes the reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde with malononitrile, enolizable C–H activated acidic compounds, and sodium carbonate. The reaction is carried out at room temperature, providing mild conditions and simple purification without the need for column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot multicomponent reaction described above offers a scalable and efficient approach that could be adapted for industrial use. The simplicity and efficiency of this method make it a promising candidate for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Imidazo[1,2-c]pyrimidine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Imidazo[1,2-c]pyrimidine-2-carboxylic acid.
Reduction: Imidazo[1,2-c]pyrimidine-2-methanol.
Substitution: Various substituted imidazo[1,2-c]pyrimidine derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Imidazo[1,2-c]pyrimidine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which imidazo[1,2-c]pyrimidine-2-carbaldehyde exerts its effects is largely dependent on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the fused bicyclic structure allows for strong binding interactions with various receptors, influencing cellular pathways and biological responses.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar fused bicyclic structure but with a pyridine ring instead of a pyrimidine ring.
Imidazo[1,2-b]pyridazine: Another fused bicyclic compound with a pyridazine ring.
Imidazo[1,2-a]pyrimidine: Similar structure but lacks the aldehyde functional group.
Uniqueness
Imidazo[1,2-c]pyrimidine-2-carbaldehyde is unique due to the presence of the aldehyde group, which significantly enhances its reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable scaffold for drug design and development, offering opportunities for creating compounds with specific and potent biological activities.
Propiedades
Fórmula molecular |
C7H5N3O |
|---|---|
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
imidazo[1,2-c]pyrimidine-2-carbaldehyde |
InChI |
InChI=1S/C7H5N3O/c11-4-6-3-10-5-8-2-1-7(10)9-6/h1-5H |
Clave InChI |
FWVFDYQAHHYBJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CN2C1=NC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



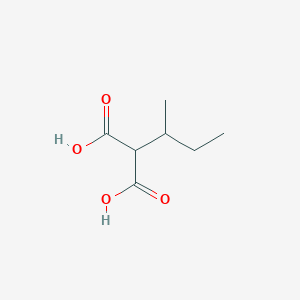

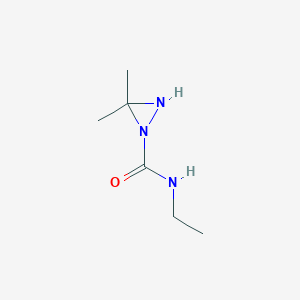
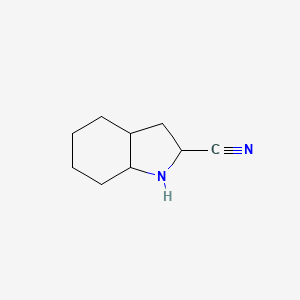
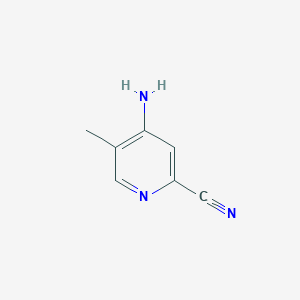


![1,4-Dimethyl-2,3-diazaspiro[4.4]nona-1,3-diene](/img/structure/B15072586.png)
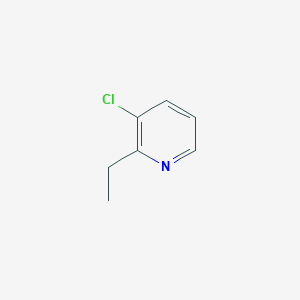
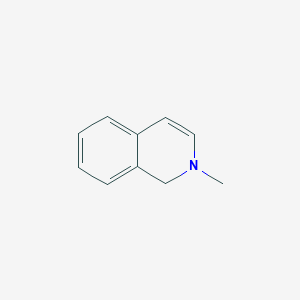

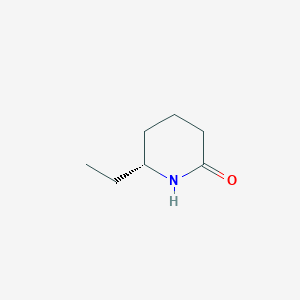
![6-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B15072618.png)
